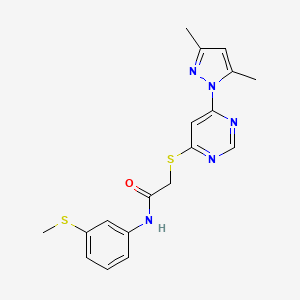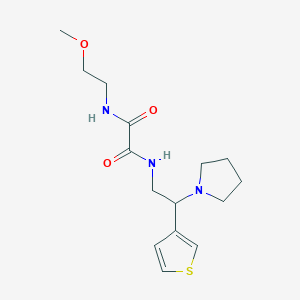
o-Hydroxyphenylglyoxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
o-Hydroxyphenylglyoxalic acid: is an organic compound that contains both a hydroxyl group and a glyoxalic acid moiety It is a derivative of phenylglyoxalic acid, where the hydroxyl group is positioned ortho to the glyoxalic acid group on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Oxidation of o-Hydroxyphenylacetaldehyde: One common method involves the oxidation of o-hydroxyphenylacetaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
Hydroxylation of Phenylglyoxalic Acid: Another method includes the hydroxylation of phenylglyoxalic acid using hydroxylating agents like osmium tetroxide or hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods: Industrial production of o-hydroxyphenylglyoxalic acid typically involves large-scale oxidation processes using robust and efficient oxidizing agents. The choice of oxidizing agent and reaction conditions is optimized to maximize yield and purity while minimizing by-products and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: o-Hydroxyphenylglyoxalic acid can undergo further oxidation to form quinones or other oxidized derivatives.
Reduction: It can be reduced to form o-hydroxyphenylglycolic acid or other reduced forms.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, osmium tetroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acid chlorides, alcohols, and bases.
Major Products:
Oxidation Products: Quinones, carboxylic acids.
Reduction Products: o-Hydroxyphenylglycolic acid.
Substitution Products: Esters, ethers.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a precursor in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry:
- Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of o-hydroxyphenylglyoxalic acid involves its interaction with various molecular targets, including enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The glyoxalic acid moiety can participate in redox reactions, affecting cellular redox balance and signaling pathways.
Comparación Con Compuestos Similares
Phenylglyoxalic Acid: Lacks the hydroxyl group, making it less reactive in certain substitution reactions.
p-Hydroxyphenylglyoxalic Acid: The hydroxyl group is para to the glyoxalic acid group, leading to different reactivity and properties.
m-Hydroxyphenylglyoxalic Acid: The hydroxyl group is meta to the glyoxalic acid group, resulting in distinct chemical behavior.
Uniqueness: o-Hydroxyphenylglyoxalic acid is unique due to the ortho positioning of the hydroxyl group, which significantly influences its chemical reactivity and interaction with other molecules. This positioning allows for unique hydrogen bonding patterns and steric effects, making it a valuable compound in various chemical and biological applications.
Propiedades
IUPAC Name |
2-(2-hydroxyphenyl)-2-oxoacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,9H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSFIAWCKMCGNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17392-16-4 |
Source


|
| Record name | 2-(2-hydroxyphenyl)-2-oxoacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)-N-[6-(1H-pyrazol-1-yl)pyridin-3-yl]pyrimidine-5-carboxamide](/img/structure/B2847294.png)

![N-[(5E)-5-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-3-NITROBENZAMIDE](/img/structure/B2847299.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-chlorobenzamide](/img/structure/B2847301.png)
![4-{[(6-Chloroquinazolin-4-yl)amino]methyl}oxan-4-ol](/img/structure/B2847302.png)



![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide](/img/structure/B2847308.png)
![5-chloro-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-methoxybenzamide](/img/structure/B2847310.png)
![N-(3-chlorophenyl)-2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide](/img/structure/B2847311.png)

![ethyl 2-{[(5-amino-1H-1,2,4-triazol-1-yl)carbothioyl]amino}acetate](/img/structure/B2847314.png)
